5-Phenylnicotinic Acid

Description

Propriétés

IUPAC Name |

5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFXHYRIHRTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323545 | |

| Record name | 5-Phenylnicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-12-5 | |

| Record name | 10177-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylnicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Phenylnicotinic Acid CAS 10177-12-5 properties

An In-depth Technical Guide to 5-Phenylnicotinic Acid (CAS 10177-12-5) for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Phenylnicotinic Acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Our focus extends beyond a simple recitation of properties to an integrated discussion of its synthesis, characterization, potential applications, and safe handling, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Characteristics

5-Phenylnicotinic acid is a derivative of nicotinic acid (Vitamin B3), distinguished by a phenyl group at the 5-position of the pyridine ring.[1] This substitution significantly influences its steric and electronic properties compared to the parent molecule, opening new avenues for its application in medicinal chemistry and materials science. The presence of the aromatic phenyl ring, the heterocyclic pyridine core, and the carboxylic acid functional group creates a molecule with diverse chemical reactivity and potential for targeted biological interactions.[1]

Key Identifiers and Properties

The fundamental properties of 5-Phenylnicotinic Acid are summarized below. These values are critical for experimental design, from reaction setup to purification and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 10177-12-5 | [1][2][3] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2][3] |

| Molecular Weight | 199.21 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | ~260 °C | [2] |

| Boiling Point | 420.1 °C at 760 mmHg | [2] |

| Density | 1.241 g/cm³ | [2] |

| Flash Point | 207.8 °C | [2] |

| Synonyms | 5-Phenylpyridine-3-carboxylic acid | [1][2] |

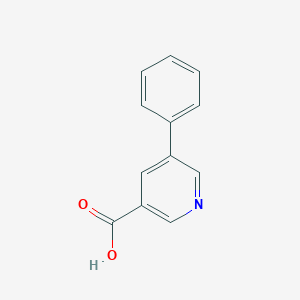

Structural Representation

The two-dimensional structure of 5-Phenylnicotinic Acid highlights the key functional groups available for chemical modification.

Caption: 2D Structure of 5-Phenylnicotinic Acid.

Solubility Profile

While specific quantitative solubility data for 5-Phenylnicotinic Acid is not widely published, a qualitative assessment can be made based on its structure and data from the parent compound, nicotinic acid. It is expected to exhibit moderate solubility in water, which can be enhanced at basic pH due to the deprotonation of the carboxylic acid.[1] It is generally soluble in organic solvents like DMSO and dimethylformamide.[4][5] For experimental work, solubility testing in the chosen reaction or analysis solvent is a mandatory preliminary step.

Synthesis and Purification Workflow

A robust and reproducible synthesis is paramount for obtaining high-quality material. For 5-Phenylnicotinic Acid, a Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach, offering high yields and functional group tolerance.[6][7] This method involves the palladium-catalyzed coupling of a halogenated pyridine derivative with phenylboronic acid.

Proposed Synthetic Pathway: Suzuki Coupling

The workflow below outlines the synthesis starting from commercially available 5-bromonicotinic acid.

Sources

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 5-Phenylnicotinic Acid Scaffold

An In-depth Technical Guide to the Synthesis of 5-Phenylpyridine-3-carboxylic Acid

5-Phenylpyridine-3-carboxylic acid, also known as 5-phenylnicotinic acid, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 3-position.[1][2][3] Its molecular formula is C₁₂H₉NO₂ and its CAS number is 10177-12-5.[1][4][5][6] This scaffold is of significant interest to researchers in medicinal chemistry and drug development. Pyridine carboxylic acid isomers and their derivatives are foundational components in a vast number of therapeutic agents, targeting diseases ranging from cancer and diabetes to neurological and cardiovascular disorders.[7][8]

The strategic placement of the phenyl and carboxylic acid groups on the pyridine core provides a unique three-dimensional structure and electronic profile, making it a versatile building block for creating molecules that can interact with biological targets.[1] The carboxylic acid moiety serves as a convenient handle for forming amides or esters, while the phenyl group can be further functionalized to modulate properties like lipophilicity, metabolic stability, and target binding affinity.[9] This guide provides an in-depth exploration of the primary synthetic strategies employed to construct this valuable molecule, aimed at researchers and professionals in the field.

Part 1: Retrosynthetic Analysis - Deconstructing the Target Molecule

A logical approach to synthesizing 5-phenylpyridine-3-carboxylic acid begins with a retrosynthetic analysis, which identifies the key bond disconnections and reveals the most viable forward-synthetic pathways. Two primary strategies emerge: forming the core pyridine ring with the substituents already in place, or constructing the key C-C bond between a pre-formed pyridine ring and the phenyl group.

This analysis highlights two dominant families of synthesis methods:

-

Cross-Coupling Reactions: The most common approach involves a Suzuki-Miyaura coupling reaction.

-

Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors, such as in the Hantzsch or Kröhnke syntheses.

Part 2: The Workhorse Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10][11] For the synthesis of 5-phenylpyridine-3-carboxylic acid, this translates to the coupling of a 5-halopyridine-3-carboxylic acid (typically 5-bromonicotinic acid) with phenylboronic acid.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for success.

-

Catalyst: A Palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.

-

Ligand: Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are essential.[10] They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11][12]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative example based on established literature procedures.[12]

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive flow of inert gas.

-

Reaction: Heat the mixture to 85-95°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4. This protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with water and then a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure 5-phenylpyridine-3-carboxylic acid.

| Parameter | Typical Conditions | Rationale |

| Halide Source | 5-Bromonicotinic Acid | Good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive.[13] |

| Boron Source | Phenylboronic Acid | Commercially available, stable, and effective. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ with bulky phosphine ligands is highly efficient. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength of base can influence reaction rate and prevent side reactions. Cs₂CO₃ is often used for challenging couplings. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic/aqueous mixture solubilizes both organic and inorganic components. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers for oxidative addition and reductive elimination. |

| Yield | Moderate to Good | Typically in the range of 70-95%, depending on specific conditions and scale. |

Part 3: Synthesis via Pyridine Ring Formation

An alternative to functionalizing a pre-existing pyridine is to construct the ring itself from acyclic precursors. These multi-component reactions are highly convergent and atom-economical.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate).[14][15] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.

Causality and Mechanistic Insight: To obtain the desired 5-phenyl-3-carboxylate structure, specific starting materials are required. The reaction proceeds through a series of condensations and cyclizations.

-

Knoevenagel Condensation: The aldehyde (benzaldehyde) reacts with one equivalent of a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

-

Michael Addition & Cyclization: The enamine adds to the Knoevenagel product, and the resulting intermediate cyclizes and dehydrates to form the dihydropyridine ring.[15]

-

Aromatization: The dihydropyridine is oxidized using an oxidizing agent (e.g., nitric acid, DDQ, or air) to furnish the final pyridine product. Subsequent hydrolysis of the ester at the 3-position would yield the carboxylic acid.

While powerful for generating diversity, the Hantzsch synthesis can sometimes suffer from lower yields and require an additional oxidation step, making the Suzuki coupling often more direct for this specific target.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is another versatile method for preparing highly substituted pyridines.[16][17] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[18]

Causality and Mechanistic Insight:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

-

Michael Addition: This ylide acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

-

Cyclization/Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia and subsequently cyclizes, dehydrates, and eliminates the pyridine leaving group to form the aromatic pyridine product.[18]

For the synthesis of 5-phenylpyridine-3-carboxylic acid, one would need to use precursors that install the phenyl group at the 5-position and a carboxylate precursor at the 3-position. This method's main advantage is its tolerance for a wide variety of substituents on both reactants.[16]

Part 4: Modern Approaches - Direct C-H Arylation

A more recent and atom-economical strategy is the direct C-H arylation of pyridine-3-carboxylic acid. This approach avoids the need for pre-halogenated starting materials by directly converting a C-H bond on the pyridine ring into a C-C bond with an aryl partner.

Causality and Mechanistic Insight: These reactions are typically catalyzed by transition metals like palladium or ruthenium.[19][20] The carboxylic acid group can act as a directing group, guiding the metal catalyst to functionalize an ortho C-H bond. However, due to the electronic properties of the pyridine ring, arylation often occurs at positions electron-deficient and not adjacent to the nitrogen lone pair, making the 3- and 5-positions potential targets.[19]

-

Catalyst Systems: Palladium-carboxylate systems or Ruthenium-phosphine complexes are often employed.[19][20]

-

Regioselectivity: Achieving high regioselectivity for the C-5 position over other C-H bonds is the primary challenge. The specific ligand, oxidant, and reaction conditions are tuned to favor the desired isomer. While powerful, developing a highly selective C-H arylation for this specific substrate may require more optimization than a standard Suzuki coupling.

Part 5: Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Key Disadvantages | Starting Materials |

| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, reliable, well-established. | Requires pre-halogenated starting materials, potential for catalyst contamination in the product. | 5-Bromonicotinic acid, Phenylboronic acid. |

| Hantzsch Synthesis | Multi-component (high convergence), builds complexity quickly. | Requires a separate oxidation step, can have moderate yields, may produce byproducts. | Benzaldehyde, β-ketoesters, ammonia source. |

| Kröhnke Synthesis | Highly versatile for polysubstituted pyridines, mild reaction conditions.[16] | Requires synthesis of the pyridinium salt precursor. | α-Pyridinium ketone salts, α,β-unsaturated carbonyls. |

| Direct C-H Arylation | High atom economy, avoids halogenated intermediates, fewer synthetic steps. | Regioselectivity can be a major challenge, may require specialized catalysts and optimization. | Pyridine-3-carboxylic acid, Phenyl source (e.g., benzene or PhI). |

Conclusion

The synthesis of 5-phenylpyridine-3-carboxylic acid can be accomplished through several effective strategies. For reliability, high yield, and substrate availability, the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and phenylboronic acid remains the gold standard and the most frequently employed method in both academic and industrial settings. Cyclocondensation reactions like the Hantzsch and Kröhnke syntheses offer powerful alternatives for building the core heterocyclic ring, particularly when generating diverse libraries of analogues. Finally, direct C-H arylation represents the cutting edge of synthetic efficiency, and while it presents challenges in selectivity, it holds promise for more sustainable and streamlined future syntheses. The choice of method ultimately depends on the specific needs of the researcher, considering factors such as scale, cost, available starting materials, and the desired level of molecular diversity.

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Pyridines. Accounts of Chemical Research, 42(8), 1074–1086. Available from: [Link]

-

Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals. Angewandte Chemie International Edition, 51(36), 8960–9009. Available from: [Link]

-

Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from [Link]

-

Shang, R., & Fu, Y. (2011). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 133(45), 18034–18037. Available from: [Link]

-

Shabashov, D., & Daugulis, O. (2010). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 132(11), 3965–3972. Available from: [Link]

-

Ackermann, L. (2011). Carboxylate-Assisted Ruthenium-Catalyzed C–H Bond Arylation. Chemistry – A European Journal, 17(14), 3878–3885. Available from: [Link]

-

Modern Mol. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery. Available from: [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

-

Ferreira, P. M., & de Fatima, A. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal. Available from: [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

-

NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(9), 1144-1150. Available from: [Link]

-

Drug Design, Development and Therapy. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2187-2227. Available from: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

Research and Reviews: A Journal of Pharmaceutical Science. (2017). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: A Journal of Pharmaceutical Science, 8(3). Available from: [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available from: [Link]

-

Shoman, M., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Medicinal Chemistry Research, 29, 790-801. Available from: [Link]

-

ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

Sources

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]

- 4. 5-PHENYLNICOTINIC ACID | 10177-12-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID | CAS 10177-12-5 [matrix-fine-chemicals.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 5-Phenylnicotinic Acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Phenylnicotinic Acid

Authored by: A Senior Application Scientist

Introduction

5-Phenylnicotinic acid (CAS: 10177-12-5), a derivative of nicotinic acid (Vitamin B3), is a bifunctional molecule featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid.[1] Its molecular formula is C₁₂H₉NO₂ and it has a molecular weight of 199.21 g/mol .[2] This unique architecture makes it a compound of interest in medicinal chemistry and materials science, where the interplay between the aromatic systems and the acidic functional group can be exploited for developing novel therapeutic agents or functional materials.[1]

This guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of 5-Phenylnicotinic Acid. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive insights grounded in chemical principles and field-proven protocols for data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. For a molecule like 5-Phenylnicotinic Acid, NMR confirms the connectivity and substitution pattern of the aromatic rings.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR allows us to "see" the hydrogen atoms in the molecule. Their chemical shift (δ, in ppm) is dictated by their electronic environment. Aromatic protons are deshielded by the ring current effect and appear at high chemical shifts (downfield), while the acidic proton of the carboxyl group is highly deshielded due to the electronegative oxygen atoms and hydrogen bonding, placing it even further downfield. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids as it readily solubilizes the compound and allows for the observation of the exchangeable acidic proton.[3]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the protons on the pyridine ring, the phenyl ring, and the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.2 | Broad Singlet | 1H | -COOH | The acidic proton signal is typically broad due to hydrogen exchange and appears significantly downfield.[4] |

| ~9.1 | Singlet (or narrow triplet) | 1H | H-2 (Pyridine) | Proton adjacent to the nitrogen and ortho to the carboxyl group; highly deshielded. |

| ~8.8 | Singlet (or narrow triplet) | 1H | H-6 (Pyridine) | Proton adjacent to the nitrogen and ortho to the phenyl group; highly deshielded. |

| ~8.4 | Singlet (or narrow triplet) | 1H | H-4 (Pyridine) | Proton situated between the two substituents. |

| ~7.8 - 7.5 | Multiplet | 5H | Phenyl-H | Protons of the C₆H₅ group. Due to similar electronic environments, they often overlap to form a complex multiplet. |

Experimental Protocol: Acquiring ¹H NMR Data

-

Sample Preparation: Accurately weigh ~5-10 mg of 5-Phenylnicotinic Acid and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters: a 90° pulse, a spectral width covering 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~2-3 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹³C NMR Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), making FTIR an excellent tool for functional group identification. For 5-Phenylnicotinic Acid, the most prominent features will be from the carboxylic acid group (O-H and C=O stretches) and the aromatic rings (C-H and C=C stretches). The formation of hydrogen-bonded dimers in the solid state significantly broadens the O-H stretching band and shifts the C=O stretch to a lower wavenumber compared to a free monomer. [5] Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Description |

| 3300 - 2500 | O-H stretch | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid. [6]This broadness often obscures the C-H stretching region. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the sp² hybridized carbons of the aromatic rings. [7] |

| 1730 - 1700 | C=O stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid. Its position indicates conjugation with the aromatic ring. [8] |

| 1600 - 1450 | C=C & C=N stretch | Medium to Strong | Multiple bands from the stretching vibrations within the pyridine and phenyl rings. [7] |

| 1320 - 1210 | C-O stretch | Strong | Coupled C-O stretching and O-H bending vibrations from the carboxylic acid. [6] |

| 950 - 910 | O-H bend | Medium, Broad | Out-of-plane bend of the hydroxyl group in the carboxylic acid dimer. [6] |

Experimental Protocol: Acquiring FTIR Data (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Background Scan: Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount of solid 5-Phenylnicotinic Acid powder onto the ATR crystal.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically performs the background subtraction and presents the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

Caption: Workflow for FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high precision. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-Phenylnicotinic Acid, as it typically keeps the molecule intact. In positive ion mode, the molecule is protonated ([M+H]⁺), while in negative ion mode, it is deprotonated ([M-H]⁻). High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, enabling the confident determination of the molecular formula.

Predicted Mass Spectrum (ESI):

-

Molecular Weight (Monoisotopic): 199.0633 g/mol

-

Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 200.0711.

-

Negative Ion Mode: The primary ion will be the deprotonated molecule, [M-H]⁻, at m/z 198.0555.

-

Fragmentation: Tandem MS (MS/MS) can induce fragmentation. A characteristic loss for a carboxylic acid is the neutral loss of CO₂ (44 Da) from the [M-H]⁻ ion or HCOOH (46 Da) from the [M+H]⁺ ion.

-

[M-H]⁻ at m/z 198.05 -> Loss of CO₂ -> Fragment at m/z 154.06 (phenylpyridine anion).

-

Experimental Protocol: Acquiring Mass Spectra (LC-MS)

-

Sample Preparation: Prepare a dilute solution of 5-Phenylnicotinic Acid (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to purify it before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize signal for the target m/z.

-

Mass Analysis: Acquire spectra in both positive and negative ion modes across a relevant mass range (e.g., m/z 50-500). For HRMS, a TOF or Orbitrap analyzer is used.

-

Data Analysis: Extract the mass spectra from the total ion chromatogram. Identify the m/z of the molecular ion and compare the exact mass to the theoretical mass to confirm the elemental composition.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry.

Conclusion

The collective application of NMR, FTIR, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation of 5-Phenylnicotinic Acid. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and substitution pattern. FTIR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups through their characteristic vibrational modes. Finally, high-resolution mass spectrometry verifies the molecular weight and elemental composition with exceptional accuracy. Together, these techniques deliver an unambiguous spectroscopic signature, which is indispensable for quality control, reaction monitoring, and further research in the development of 5-Phenylnicotinic Acid-based applications.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- CymitQuimica. (n.d.). CAS 10177-12-5: 5-PHENYLNICOTINIC ACID.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- University of Maryland. (n.d.). FTIR Spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).

- PubMed. (2022, June 9). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin.

- LookChem. (n.d.). 5-Phenyl-nicotinic acid methyl ester.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- ChemicalBook. (2025, July 14). 5-PHENYLNICOTINIC ACID | 10177-12-5.

- Santa Cruz Biotechnology. (n.d.). 5-Phenylnicotinic acid | CAS 10177-12-5.

- MassBank. (2020, August 19). Organic compounds.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).

- University of Arizona. (n.d.). NMR Chart.

- Millersville University. (n.d.). IR Absorption Table.

- SpectraBase. (n.d.). 2'S,5'S-5'-PHENYLNICOTINE - Optional[FTIR] - Spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Biological Magnetic Resonance Bank. (n.d.). bmse000104 Nicotinic Acid.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

- SpectraBase. (n.d.). Nicotinic acid.

- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.

- YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.

- ChemicalBook. (n.d.). Nicotinic acid(59-67-6) IR Spectrum.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- National Institutes of Health. (n.d.). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

Introduction to 5-Phenylnicotinic Acid: A Molecule of Interest

An In-depth Technical Guide to the Crystal Structure of 5-Phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated crystal structure of 5-Phenylnicotinic Acid, a molecule of interest in medicinal chemistry and materials science.[1][2] While a definitive published structure is not yet available in open crystallographic databases, this document, grounded in established principles of crystallography and supramolecular chemistry, outlines the expected structural features and the experimental workflows required for their determination. By synthesizing data from analogous nicotinic acid derivatives and phenyl-pyridine systems, we present a predictive analysis of the molecular geometry and the critical intermolecular interactions that govern its solid-state architecture.

5-Phenylnicotinic acid (C₁₂H₉NO₂) is a derivative of nicotinic acid (Vitamin B3) featuring a phenyl group at the 5-position of the pyridine ring.[1][3] This substitution is significant as it introduces opportunities for π-π stacking interactions, which, in conjunction with the robust hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen, can be leveraged to design novel solid forms with tailored physicochemical properties.[4][5] Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for drug development, as properties such as solubility, stability, and bioavailability are intrinsically linked to the crystal structure.[2]

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a systematic process. The following workflow outlines the essential stages, from obtaining the material to elucidating its three-dimensional structure.

Caption: Experimental workflow for determining the crystal structure of 5-Phenylnicotinic Acid.

Synthesis and Purification

A common route to synthesize 5-phenylnicotinic acid involves the Suzuki coupling of a halogenated nicotinic acid derivative with phenylboronic acid. Regardless of the synthetic method, achieving high purity (>99%) is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude 5-phenylnicotinic acid in a minimum amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol).

-

Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

-

Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Verification: Confirm purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic approach to screening various solvents and techniques is recommended.

Protocol: Crystallization by Slow Evaporation

-

Prepare a Saturated Solution: In a clean vial, dissolve the purified 5-phenylnicotinic acid in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature to create a nearly saturated solution.

-

Filter: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle a few times to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Anticipated Crystal Structure: A Predictive Analysis

Based on the known crystal chemistry of nicotinic acids and related aromatic carboxylic acids, we can predict the key structural features of 5-Phenylnicotinic Acid with a high degree of confidence.

Molecular Conformation

The molecule consists of a pyridine ring and a phenyl ring connected by a C-C single bond. The dihedral angle between these two rings will be a key conformational feature. While a completely planar conformation would maximize π-conjugation, steric hindrance between ortho hydrogens on the two rings typically results in a twisted conformation.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions.[6][7] The primary forces at play are expected to be strong hydrogen bonds and weaker, but structurally significant, π-π stacking interactions.

Hydrogen Bonding Network: The most powerful interaction will be the O-H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule.[8] This is a highly directional and robust interaction that often leads to the formation of infinite one-dimensional chains, or "catemers".[9] This is a common motif in the crystal structures of nicotinic acid and its derivatives.

Caption: Predicted O-H···N hydrogen-bonded catemer motif in 5-Phenylnicotinic Acid.

π-π Stacking Interactions: The presence of two aromatic rings (phenyl and pyridine) introduces the possibility of π-π stacking.[10][11][12] These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional crystal lattice by organizing the hydrogen-bonded chains. The stacking can occur between phenyl-phenyl, pyridine-pyridine, or phenyl-pyridine rings of adjacent chains. The geometry is likely to be a displaced or offset stacking arrangement rather than a direct face-to-face sandwich, which is often energetically unfavorable.[4]

Caption: Schematic of π-π stacking interactions between adjacent hydrogen-bonded chains.

Crystallographic Data & Analysis

Once a suitable crystal is analyzed by single-crystal X-ray diffraction, a set of crystallographic data is obtained. The table below presents an example of the kind of data that would be expected for a molecule like 5-Phenylnicotinic Acid, based on typical values for organic compounds.

| Parameter | Expected Value / Type | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 (Centrosymmetric) | Defines the symmetry operations within the unit cell. |

| a (Å) | 5 - 10 | Unit cell dimension. |

| b (Å) | 10 - 20 | Unit cell dimension. |

| c (Å) | 10 - 15 | Unit cell dimension. |

| β (°) ** | 90 - 110 (for Monoclinic) | Unit cell angle. |

| Volume (ų) ** | 1000 - 1500 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.2 - 1.4 | Provides an estimate of molecular packing efficiency. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Conclusion and Future Directions

This guide provides a predictive framework for the crystal structure of 5-Phenylnicotinic Acid, grounded in the principles of supramolecular chemistry and crystallographic precedent. The dominant structural motifs are anticipated to be strong O-H···N hydrogen-bonded chains, which are further organized by π-π stacking interactions between the aromatic rings. The experimental determination of this structure will provide invaluable data for the rational design of new pharmaceutical solids and functional materials. Upon successful structure determination, it is imperative to deposit the data in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[13][14]

References

-

Face-to-face phenyl⋯pyridine π-interactions in [Ir(Ph2ppy)2(1)] - ResearchGate. Available at: [Link]

-

The π ··· π stacking between phenyl and pyriding rings of (H 2 dmazpy) 2+ - ResearchGate. Available at: [Link]

-

(a) Face-to-face stacking of pyridine and phenyl rings between adjacent... - ResearchGate. Available at: [Link]

-

An illustration of the intra- and intermolecular interactions in... - ResearchGate. Available at: [Link]

-

CrystEngComm - University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

-

The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

-

Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. Available at: [Link]

-

Host-Guest Chemistry and π-π Stacking Interactions. Available at: [Link]

-

N–H···N hydrogen bonds between neighboring molecules, ac -view. The... - ResearchGate. Available at: [Link]

-

On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands - CrystEngComm (RSC Publishing). Available at: [Link]

-

The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Available at: [Link]

-

Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Available at: [Link]

-

Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. Available at: [Link]

-

Crystal Structures Submitted to the CSD - Anstey Research Group. Available at: [Link]

Sources

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. xray.uky.edu [xray.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

Solubility profile of 5-Phenylnicotinic Acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Phenylnicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylnicotinic acid, a derivative of nicotinic acid, presents a chemical structure of interest in medicinal chemistry and pharmaceutical development.[1] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility plays a paramount role.[2][3][4][5] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 5-phenylnicotinic acid in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake robust solubility studies, from understanding the fundamental principles of dissolution to implementing detailed experimental protocols. While extensive experimental solubility data for 5-phenylnicotinic acid is not widely published, this guide furnishes a framework for its systematic determination and interpretation, including an illustrative solubility dataset.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3][4] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[4] Insufficient solubility can lead to low and variable bioavailability, necessitating higher doses and potentially causing gastrointestinal toxicity.[2]

Beyond bioavailability, the solubility of an active pharmaceutical ingredient (API) in organic solvents is crucial for various stages of drug development:

-

Synthesis and Purification: Organic solvents are integral to the synthesis and purification of APIs. Understanding the solubility of 5-phenylnicotinic acid in different solvents is essential for optimizing reaction conditions, crystallization processes, and achieving the desired purity.

-

Formulation Development: The development of diverse dosage forms, such as injectables, topical preparations, and amorphous solid dispersions, relies on the solubility of the API in various organic and co-solvent systems.[3]

-

Analytical Method Development: The preparation of stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and spectrophotometry requires knowledge of suitable solvents in which the API is readily soluble.[6]

Physicochemical Properties of 5-Phenylnicotinic Acid

A foundational understanding of the physicochemical properties of 5-phenylnicotinic acid is essential for predicting and interpreting its solubility behavior.

| Property | Value/Information | Source |

| Chemical Name | 5-Phenylnicotinic Acid | [1][7][8] |

| Synonyms | 5-Phenylpyridine-3-carboxylic acid | [1][7] |

| CAS Number | 10177-12-5 | [1][7][8] |

| Molecular Formula | C₁₂H₉NO₂ | [1][7] |

| Molecular Weight | 199.21 g/mol | [1] |

| Melting Point | 260°C | [7][9][10] |

| Boiling Point | 420.1°C at 760 mmHg | [7][10] |

| Structure | A pyridine ring with a phenyl group at the 5-position and a carboxylic acid group at the 3-position. | [1] |

| pKa | Not readily available in searched literature, but as a carboxylic acid, it is expected to be weakly acidic. | |

| LogP | 2.44680 | [9] |

The presence of both a polar carboxylic acid group and a nonpolar phenyl group suggests that 5-phenylnicotinic acid will exhibit varied solubility in solvents of differing polarities. The carboxylic acid moiety can engage in hydrogen bonding, while the aromatic rings are amenable to van der Waals interactions.

Theoretical Principles of Solubility

The solubility of a crystalline solid, such as 5-phenylnicotinic acid, in a liquid solvent is governed by a thermodynamic equilibrium. The process of dissolution can be conceptualized in three steps:

-

Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavity Formation: Energy is needed to create a space or cavity in the solvent for the solute molecule.

-

Solvation: Energy is released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules.

The overall enthalpy of the solution is the sum of the energies from these three steps. For a solute to dissolve, the Gibbs free energy of the solution must be negative. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Illustrative Solubility Profile of 5-Phenylnicotinic Acid

Table 1: Illustrative Solubility of 5-Phenylnicotinic Acid in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |

| Non-Polar | |||

| n-Hexane | 1.88 | < 0.1 | Practically Insoluble |

| Toluene | 2.38 | 1.5 | Sparingly Soluble |

| Polar Aprotic | |||

| Dichloromethane | 9.08 | 5.2 | Slightly Soluble |

| Acetone | 20.7 | 25.8 | Soluble |

| Acetonitrile | 37.5 | 15.3 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very Soluble |

| Polar Protic | |||

| Ethanol | 24.5 | 45.1 | Freely Soluble |

| Methanol | 32.7 | 60.2 | Freely Soluble |

| Water (pH 7.0) | 80.1 | 0.8 | Very Slightly Soluble |

Disclaimer: The data in this table is for illustrative purposes only and should not be considered as experimentally verified values. Researchers must determine the solubility of 5-phenylnicotinic acid experimentally for their specific applications.

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute. For ionizable compounds like 5-phenylnicotinic acid, potentiometric titration offers a powerful alternative for determining the intrinsic solubility and pKa.[11][12]

Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6][13]

Objective: To determine the equilibrium solubility of 5-phenylnicotinic acid in a given organic solvent.

Materials:

-

5-Phenylnicotinic Acid (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Protocol:

-

Preparation: Add an excess amount of solid 5-phenylnicotinic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[14][15] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 5-phenylnicotinic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of 5-phenylnicotinic acid in the solvent, taking into account the dilution factor.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Potentiometric Titration for Intrinsic Solubility and pKa

For ionizable compounds, solubility is pH-dependent. Potentiometric titration can be used to determine the intrinsic solubility (the solubility of the neutral species) and the pKa.[11][12]

Principle: A solution or suspension of the weak acid (5-phenylnicotinic acid) is titrated with a strong base. The pH is monitored as a function of the volume of titrant added. The resulting titration curve can be analyzed to determine the pKa and, with further calculations, the intrinsic solubility.

Protocol Outline:

-

Preparation: Prepare a suspension of 5-phenylnicotinic acid in water or a co-solvent system at a known concentration.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility can be calculated from the titration data by analyzing the regions of the curve where the solid is in equilibrium with the dissolved species.[11][16]

Figure 2: Logical flow for determining pKa and intrinsic solubility via potentiometric titration.

Conclusion

The solubility profile of 5-phenylnicotinic acid in organic solvents is a critical dataset for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining this essential physicochemical property. By employing robust experimental methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality solubility data needed to guide synthesis, purification, formulation, and analytical development. A thorough understanding of the solubility of 5-phenylnicotinic acid will ultimately de-risk its development pathway and accelerate its journey from a promising molecule to a valuable medicine.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2007). Equilibrium solubility measurement of ionizable drugs—consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

-

Bordeianu, N. G., & Ionescu, D. (2020). The Importance of Solubility for New Drug Molecules. The Medical-Surgical Journal, 124(2), 263-268. [Link]

-

Pawar, P., Dhavale, R., & Sharma, P. (2016). Importance of solubility and solubility enhancement techniques. Journal of Medicinal and Pharmaceutical Sciences, 3(1), 1-8. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Tielmann, P., Prill, S., & Sadowski, G. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9119–9126. [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

LookChem. (n.d.). 5-PHENYLNICOTINIC ACID. [Link]

-

Fakhree, M. A. A., Jouyban, A., & Acree, W. E. (2011). Experimental and computational methods pertaining to drug solubility. In M. A. A. Fakhree (Ed.), Drug design and discovery in Alzheimer's disease (pp. 1-28). Bentham Science Publishers. [Link]

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

-

Journal of Chemical Education. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

Sources

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. seppic.com [seppic.com]

- 5. jmpas.com [jmpas.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]

- 8. 5-PHENYLNICOTINIC ACID | 10177-12-5 [chemicalbook.com]

- 9. 5-PHENYLNICOTINIC ACID|lookchem [lookchem.com]

- 10. 5-PHENYLNICOTINIC ACID - Safety Data Sheet [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

Introduction: The Emerging Therapeutic Potential of 5-Phenylnicotinic Acid Scaffolds

An In-depth Technical Guide to the Potential Biological Activities of 5-Phenylnicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its derivatives, nicotinic acid (Vitamin B3) and its analogues have garnered significant attention for their diverse pharmacological activities.[2][3] The introduction of a phenyl group at the 5-position of the nicotinic acid core creates 5-phenylnicotinic acid, a class of compounds with a unique three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, making them a compelling subject for drug discovery and development.

This technical guide provides a comprehensive overview of the current research on the biological activities of 5-phenylnicotinic acid derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the therapeutic potential of this promising class of molecules.

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of nicotinic acid, including those with a phenyl substituent, have shown significant potential as anticancer agents.[3] A key area of investigation has been their ability to inhibit critical enzymes involved in tumor growth and angiogenesis, such as receptor tyrosine kinases.

Mechanism of Action: VEGFR-2 Inhibition

A prominent mechanism underlying the anticancer effects of certain 5-phenylnicotinic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor size.

One notable study highlighted a compound, designated as 5c, which exhibited potent and selective inhibition of VEGFR-2 with an IC50 value of 0.068 μM.[4][5] This compound was found to reduce both total and phosphorylated VEGFR-2 levels, leading to a 4.3-fold increase in caspase-3 levels, a key marker of apoptosis.[4][5]

Caption: VEGFR-2 signaling pathway and its inhibition by a 5-phenylnicotinic acid derivative.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives has been evaluated against various human cancer cell lines. The following table summarizes the cytotoxic activity of selected compounds.

| Compound | Cancer Cell Line | GI50 (μM) | Reference Drug (GI50, μM) | Reference |

| 5c | HCT-15 (Colon) | < 0.1 | Doxorubicin (>10) | [4] |

| 5c | PC-3 (Prostate) | < 0.1 | Doxorubicin (>10) | [4] |

| 3f | NCI-60 Panel (Mean) | 3.3 | Erlotinib (7.68) | [6] |

| 4e | NCI-60 Panel (Mean) | 0.83 | - | [7] |

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT-15, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

5-Phenylnicotinic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of nicotinic acid have also been explored for their antimicrobial properties against a range of pathogenic microbes.[8][9]

Spectrum of Activity

Studies have shown that certain 5-phenylnicotinic acid derivatives, particularly nicotinamidine derivatives, are effective against both Gram-positive and Gram-negative bacteria.[1][7] For instance, some compounds have demonstrated excellent minimum inhibitory concentration (MIC) values, comparable to the antibiotic ampicillin, against Staphylococcus aureus.[1][7] Acylhydrazone derivatives have also shown very significant activity against Gram-positive bacteria.[10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (μM) | Reference Drug (MIC, μM) | Reference |

| 4a | Staphylococcus aureus | 10 | Ampicillin (~10) | [1][7] |

| 4b | Staphylococcus aureus | 10 | Ampicillin (~10) | [1][7] |

| 13 | S. epidermidis ATCC 12228 | 1.95 | - | [11] |

| 13 | S. aureus ATCC 43300 (MRSA) | 7.81 | - | [11] |

| 25 | Bacillus subtilis ATCC 6633 | 7.81 | - | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add 5 μL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity: Modulation of Chemokine Expression

Nicotinic acid is known to possess anti-inflammatory properties, and its derivatives are being investigated for similar effects.[12][13]

Mechanism of Action

The anti-inflammatory effects of nicotinic acid are mediated, in part, through the G-protein-coupled receptor GPR109A.[13] Activation of this receptor in adipocytes has been shown to suppress the expression of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1, which are induced by TNF-α.[12][13] This suppression of chemokines can reduce the recruitment of macrophages to sites of inflammation, a key process in atherosclerosis.[12] Additionally, nicotinic acid can upregulate the expression of the anti-inflammatory adipokine, adiponectin.[13]

Caption: Anti-inflammatory mechanism of nicotinic acid derivatives in adipocytes.

Experimental Protocol: Measurement of Chemokine Expression (RT-qPCR)

Materials:

-

3T3-L1 adipocytes

-

TNF-α

-

Test compounds

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., fractalkine, MCP-1, RANTES)

Procedure:

-

Cell Culture and Treatment: Culture 3T3-L1 adipocytes and treat with TNF-α in the presence or absence of the test compounds for a specified time (e.g., 4 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative real-time PCR using primers for the target chemokines and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Enzyme Inhibition: A Potential Route for Diabetes Treatment

Derivatives of 5-amino-nicotinic acid have been identified as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion.[2][14] Inhibition of these enzymes can delay the absorption of glucose, making these compounds potential therapeutic agents for type 2 diabetes.[2]

Quantitative Data: IC50 Values for Enzyme Inhibition

| Compound | Enzyme | IC50 (µg/mL) | Reference |

| 4 | α-Glucosidase | 12.01 ± 0.09 | [14] |

| 2 | α-Glucosidase | 12.72 ± 0.12 | [14] |

| 7 | α-Glucosidase | 12.79 ± 0.17 | [14] |

| 8 | α-Amylase | 12.99 ± 0.09 | [14] |

Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate

-

96-well plate and microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the test compound with α-glucosidase solution in phosphate buffer.

-

Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Add pNPG to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Stop Reaction: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotective Potential: An Area for Future Exploration

While direct studies on the neuroprotective effects of 5-phenylnicotinic acid derivatives are limited, the broader class of phenolic acids has been extensively studied for its ability to protect neurons from damage.[15][16] These compounds can ameliorate conditions such as neuroinflammation, apoptosis, and glutamate-induced toxicity.[15][16] The presence of both a phenyl group and a carboxylic acid moiety in 5-phenylnicotinic acid suggests that its derivatives may also possess neuroprotective properties, representing a promising avenue for future research.

Structure-Activity Relationships (SAR)

The biological activity of 5-phenylnicotinic acid derivatives is highly dependent on the nature and position of substituents on both the phenyl and nicotinic acid rings.[17]

-

Anticancer Activity: The substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic.[1][7]

-

Antimicrobial Activity: For anilides and phenyl esters of piperidinecarboxylic acids (related to nicotinic acid), amides are generally more active than esters, and para-substituted derivatives are more active than meta-substituted ones.[18] Lipophilicity and increased electron density on the phenyl ring tend to enhance activity.[18]

-

Enzyme Inhibition: For α-amylase inhibition, the presence of halogens (F, Cl, Br) at the para position of the phenyl ring appears to be ideal.[14]

Sources

- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]